
Sem-HN
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sem-HN is a compound that has garnered significant attention in various scientific fields due to its unique properties and versatile applications. It is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sem-HN typically involves a series of well-defined chemical reactions. The most common synthetic route includes the reaction of precursor compounds under controlled conditions. For instance, the reaction might involve the use of specific catalysts and solvents to facilitate the formation of this compound. The reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure the desired yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and automated systems. The process involves continuous monitoring and adjustment of reaction parameters to maintain consistency and quality. Advanced techniques such as chemical vapor deposition (CVD) and other high-throughput methods are often employed to produce this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Sem-HN undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its application in different fields.
Common Reagents and Conditions
The common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the reaction pathway and the yield of the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction it undergoes. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce halogenated compounds. These products are often characterized using techniques like scanning electron microscopy (SEM) and energy-dispersive spectroscopy (EDS) to determine their composition and structure .
Scientific Research Applications
Sem-HN has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for synthesizing other complex molecules.
Biology: In biological research, this compound is employed in imaging techniques such as SEM to study cellular structures and functions.
Medicine: this compound is investigated for its potential therapeutic properties, including its role in drug delivery systems and as an antimicrobial agent.
Industry: In industrial applications, this compound is used in the production of advanced materials, coatings, and nanocomposites .
Mechanism of Action
The mechanism by which Sem-HN exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound may interact with cellular membranes, proteins, and nucleic acids, leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and the environment in which this compound is used .
Comparison with Similar Compounds
Sem-HN can be compared with other similar compounds to highlight its uniqueness:
Properties
Molecular Formula |
C12H11N3O2 |
|---|---|
Molecular Weight |
229.23 g/mol |
IUPAC Name |
[(Z)-(2-hydroxynaphthalen-1-yl)methylideneamino]urea |
InChI |
InChI=1S/C12H11N3O2/c13-12(17)15-14-7-10-9-4-2-1-3-8(9)5-6-11(10)16/h1-7,16H,(H3,13,15,17)/b14-7- |
InChI Key |
VWXAGXAZEDGCJS-AUWJEWJLSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2/C=N\NC(=O)N)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NNC(=O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(7S,9E,11S,12S,13R,14S,15R,16R,17S,18S,19E,21Z)-2,13,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(Z)-(4-methylpiperazin-1-yl)iminomethyl]-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-15-yl] acetate](/img/structure/B13862828.png)
![[4-(4-Chlorophenyl)-5-(cyclopropylmethoxy)pyridin-2-yl]methanol](/img/structure/B13862838.png)
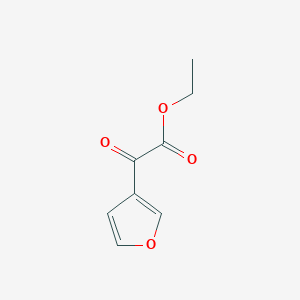
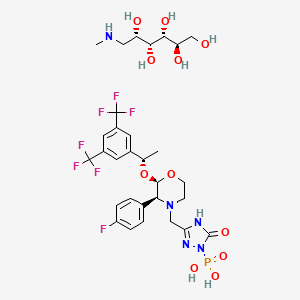
![Diaquo[(1R,2R)-1,2-cyclohexanediamine]platinum Dimer Dinitrate](/img/structure/B13862854.png)
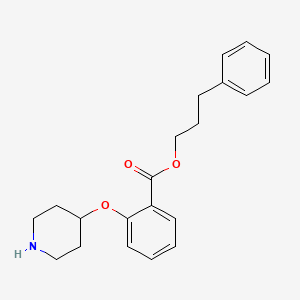
![4-[[2-butyl-5-[(Z)-2-(2H-tetrazol-5-yl)-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid](/img/structure/B13862862.png)
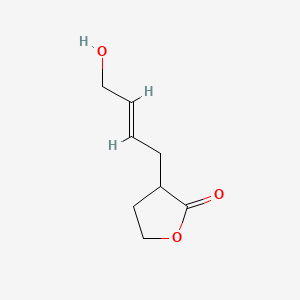
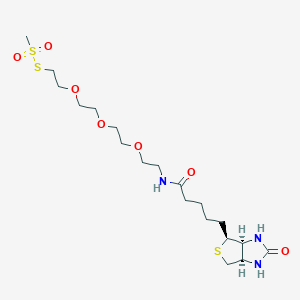
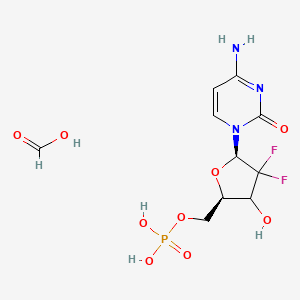
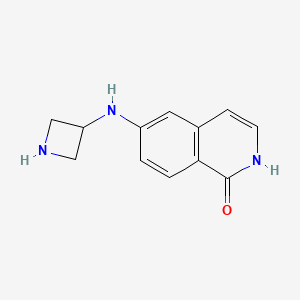

![7|A-Acetyloxy-7|A-[9-(dimethyl(tert-butylsilyloxy)nonyl]estr-4-en-3-one](/img/structure/B13862889.png)
![2-Butan-2-yl-4-[4-[7-[[2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]-1,2,3,5-tetrahydro-1,4-benzodiazepin-4-yl]phenyl]-1,2,4-triazol-3-one](/img/structure/B13862898.png)
